molecular formula C19H15NO4S B2385942 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2379996-94-6

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No. B2385942
CAS RN: 2379996-94-6
M. Wt: 353.39
InChI Key: MQTCBAURHGGOQL-UHFFFAOYSA-N
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Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide, also known as 'FTC-146', is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

FTC-146 selectively binds to the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. The activation of CB2 by FTC-146 has been shown to regulate immune responses and inflammation, leading to potential therapeutic applications in various diseases. The mechanism of action of FTC-146 is still under investigation, and further studies are needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects:
FTC-146 has been shown to have various biochemical and physiological effects in the body. It has been shown to regulate immune responses and inflammation, leading to potential therapeutic applications in various diseases. FTC-146 has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for pain management.

Advantages And Limitations For Lab Experiments

FTC-146 has several advantages and limitations for lab experiments. Its selective binding to CB2 makes it a useful tool for investigating the role of CB2 in various diseases. However, due to the complexity of its synthesis, FTC-146 is not readily available commercially, limiting its accessibility for researchers. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for FTC-146 research. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where inflammation plays a crucial role. Additionally, further studies are needed to investigate the potential of FTC-146 in cancer therapy, as CB2 has been shown to play a role in cancer cell proliferation and survival. Moreover, the development of more efficient and cost-effective synthesis methods for FTC-146 could increase its accessibility for researchers and potentially lead to new therapeutic applications.
Conclusion:
In conclusion, FTC-146 is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective binding to CB2 makes it a useful tool for investigating the role of CB2 in various diseases. FTC-146 has several advantages and limitations for lab experiments, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications. The future directions for FTC-146 research are promising, and it has the potential to lead to new therapeutic applications in various diseases.

Synthesis Methods

FTC-146 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method of FTC-146 has been extensively studied and optimized for high yield and purity. However, due to the complexity of the synthesis process, FTC-146 is not readily available commercially.

Scientific Research Applications

FTC-146 has been widely studied for its potential applications in scientific research. It has been shown to selectively target the cannabinoid receptor type 2 (CB2) in the body, which plays a crucial role in the immune system and inflammation. FTC-146 has been used in various studies to investigate the role of CB2 in various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c1-22-16-4-2-3-12-8-17(24-18(12)16)19(21)20-9-15-7-14(11-25-15)13-5-6-23-10-13/h2-8,10-11H,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTCBAURHGGOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=CS3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide

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